N-Des(2-butynyl) 3'-N-Boc Linagliptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Des(2-butynyl) 3’-N-Boc Linagliptin is a synthetic compound with the molecular formula C26H32N8O4 and a molecular weight of 520.58 g/mol . This compound is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a des(2-butynyl) modification, which are crucial for its stability and reactivity in various chemical processes .
準備方法
The synthesis of N-Des(2-butynyl) 3’-N-Boc Linagliptin involves multiple steps, starting from the basic structure of Linagliptin. One of the industrially applicable processes for the preparation of Boc-Linagliptin involves the reaction of Butynyl-Br-Me-xanthine with Acetylphenyl-chloroacetamide to form Acetylphenylamino-But-Br-Me-xanthine . This intermediate undergoes further reactions to introduce the Boc protecting group and the des(2-butynyl) modification, resulting in the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the product .
化学反応の分析
N-Des(2-butynyl) 3’-N-Boc Linagliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
科学的研究の応用
N-Des(2-butynyl) 3’-N-Boc Linagliptin has several scientific research applications:
作用機序
The mechanism of action of N-Des(2-butynyl) 3’-N-Boc Linagliptin is similar to that of Linagliptin. It acts as a competitive, reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, the compound increases the concentration of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes mellitus . The inhibition of DPP-4 slows the breakdown of these incretin hormones, enhancing their physiological effects on insulin secretion and glucose metabolism .
類似化合物との比較
N-Des(2-butynyl) 3’-N-Boc Linagliptin can be compared with other DPP-4 inhibitors such as:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: Similar to Sitagliptin, Saxagliptin is a DPP-4 inhibitor with distinct molecular properties and clinical applications.
Vildagliptin: This compound also inhibits DPP-4 but differs in its binding affinity and duration of action.
N-Des(2-butynyl) 3’-N-Boc Linagliptin is unique due to its specific modifications, which enhance its stability and reactivity in chemical processes, making it a valuable intermediate in pharmaceutical synthesis .
特性
分子式 |
C26H32N8O4 |
---|---|
分子量 |
520.6 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-1-[3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-7H-purin-8-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C26H32N8O4/c1-15-17-10-6-7-11-18(17)29-19(27-15)14-34-22(35)20-21(32(5)25(34)37)31-23(30-20)33-12-8-9-16(13-33)28-24(36)38-26(2,3)4/h6-7,10-11,16H,8-9,12-14H2,1-5H3,(H,28,36)(H,30,31)/t16-/m1/s1 |
InChIキー |
JFIPRCWOBNXCLS-MRXNPFEDSA-N |
異性体SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCC[C@H](C5)NC(=O)OC(C)(C)C)N(C3=O)C |
正規SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCCC(C5)NC(=O)OC(C)(C)C)N(C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。